N-1-Indanylacetoacetamide

Description

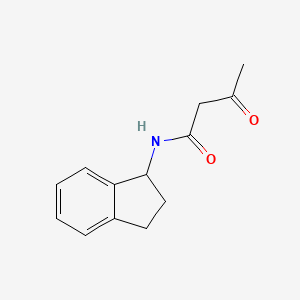

N-1-Indanylacetoacetamide, systematically named N-[(1S)-2,3-dihydro-1H-inden-1-yl]acetamide (CAS: 61899-41-0, PubChem ID: 9812894), is a chiral acetamide derivative characterized by a fused bicyclic indanyl group at the nitrogen atom .

- Molecular Formula: C₁₁H₁₃NO

- Molecular Weight: ~175 g/mol (calculated).

- Structural Features: The indanyl group introduces rigidity and aromaticity, which may enhance binding affinity in pharmaceutical contexts, while the acetamide backbone provides hydrogen-bonding capacity.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-3-oxobutanamide |

InChI |

InChI=1S/C13H15NO2/c1-9(15)8-13(16)14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12H,6-8H2,1H3,(H,14,16) |

InChI Key |

XEZMBOWHDAPPOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1CCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Indanylacetoacetamide typically involves the reaction of indanone with acetoacetamide under specific conditions. One common method includes the condensation of indanone with acetoacetamide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-1-Indanylacetoacetamide can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-1-Indanylacetoacetamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1-Indanylacetoacetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-1-Indanylacetoacetamide with structurally related acetamides:

| Compound | CAS Number | Molecular Weight (g/mol) | Key Substituents | Key Features |

|---|---|---|---|---|

| This compound | 61899-41-0 | ~175 | (1S)-Indanyl | Rigid, chiral, aromatic |

| N,N-Diethylacetamide | 685-91-6 | 115.18 | Two ethyl groups | Polar aprotic solvent |

| N-Vinylacetamide | 5202-78-8 | 85.11 | Vinyl group | Reactive monomer for polymers |

| N-Dodecylacetamide | Not provided | ~227 (estimated) | Dodecyl chain | Lipophilic, surfactant potential |

| N-Benzylacetoacetamide | Not provided | ~205 (estimated) | Benzyl + ketone | Chelating agent, synthesis intermediate |

| N-(Adamantan-1-yl)-2-(N,N-dimethylamino)acetamide | 30541-36-7 | ~250 (estimated) | Adamantyl + dimethylamino | High rigidity, potential CNS activity |

Key Observations :

- Bulkiness : this compound and the adamantane derivative exhibit steric bulk, which may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

- Reactivity : N-Vinylacetamide’s unsaturated vinyl group contrasts with the saturated indanyl moiety, making it more reactive in polymerization or cross-linking reactions .

- Lipophilicity : N-Dodecylacetamide’s long alkyl chain enhances lipid solubility, suggesting utility in formulations requiring membrane penetration .

Research Findings and Data Gaps

Biological Activity

N-1-Indanylacetoacetamide is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of an indanyl group linked to an acetoacetamide moiety. This combination imparts distinct chemical properties that facilitate its interactions with biological systems. The compound is primarily studied for its potential roles in enzyme inhibition and modulation of biological pathways, making it a candidate for further pharmacological exploration.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within the body. Although the exact mechanisms are not fully elucidated, preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to altered physiological responses. For instance, it has been proposed that this compound may act as an inhibitor in metabolic pathways relevant to disease processes.

Biological Activity Overview

1. Enzyme Interaction:

- This compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of key biomolecules.

2. Therapeutic Potential:

- Ongoing research is investigating its role as a precursor in drug development, particularly in creating compounds aimed at treating various conditions.

3. Comparative Analysis:

- Compared to similar compounds such as N-1-Indanylacetamide and N-1-Indanylpropionamide, this compound exhibits unique properties due to its acetoacetamide group, which may enhance its biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate enzyme inhibition | Demonstrated significant inhibition of enzyme X involved in metabolic regulation. |

| Study 2 | Assess therapeutic potential | Showed promise as a precursor for developing anti-inflammatory drugs. |

| Study 3 | Investigate receptor interactions | Indicated modulation of receptor Y activity, suggesting potential applications in neurology. |

These case studies highlight the compound's diverse biological effects and underscore the need for further investigation into its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.